molecular formula C17H25FN2O4S B5044513 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide

Cat. No.: B5044513
M. Wt: 372.5 g/mol
InChI Key: YTTKEPFDLBWBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide is a complex organic compound with a molecular formula of C20H27FN2O5S. It is characterized by the presence of a cyclohexyl group, a fluorophenyl group, and a sulfonylamino group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and fluorophenyl intermediates. These intermediates are then subjected to sulfonylation and subsequent amination to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(2R,3S,6S)-3-[(4-fluorophenyl)sulfonylamino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide
  • 2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide

Uniqueness

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c18-14-7-9-16(10-8-14)25(23,24)20(15-5-2-1-3-6-15)13-17(22)19-11-4-12-21/h7-10,15,21H,1-6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTKEPFDLBWBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.